Product packaging for 3-(Oxetan-3-yloxy)aniline(Cat. No.:CAS No. 1447962-24-4)

3-(Oxetan-3-yloxy)aniline

Cat. No.: B2687567
CAS No.: 1447962-24-4
M. Wt: 165.192
InChI Key: XCKICQHAPYNFMR-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Chemical Research

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a valuable motif in modern drug discovery and medicinal chemistry. cymitquimica.com Despite its inherent ring strain, the oxetane scaffold offers a unique combination of properties that make it an attractive component in the design of novel therapeutic agents. Its small size, high polarity, and three-dimensional character can be leveraged to fine-tune the physicochemical properties of drug candidates. cymitquimica.com

Role of Aniline (B41778) Moieties in Modern Organic Synthesis and Chemical Biology

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in a vast array of chemical applications. Historically significant in the development of the dye industry, the aniline scaffold is now a ubiquitous feature in pharmaceuticals, agrochemicals, and polymers. Its main industrial application is in the production of precursors for polyurethane.

In organic synthesis, the amino group of aniline is a versatile handle for a multitude of chemical transformations. It can be readily acylated, alkylated, and used in the formation of amides and sulfonamides. The aromatic ring of aniline is highly activated towards electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the ortho and para positions. Furthermore, the diazotization of aniline provides access to diazonium salts, which are versatile intermediates for a variety of nucleophilic substitution reactions. In the realm of chemical biology and medicinal chemistry, the aniline moiety is a common feature in many bioactive molecules and serves as a crucial pharmacophore for interacting with biological targets.

Contextualizing 3-(Oxetan-3-yloxy)aniline within Oxetane- and Aniline-Based Chemical Space

This compound is a bifunctional organic molecule that incorporates both the desirable oxetane ring and the versatile aniline scaffold. The compound consists of an aniline ring substituted at the meta-position with an oxetanyloxy group. This specific arrangement of functional groups places it within a class of compounds that are of significant interest to medicinal chemists as building blocks for more complex molecules. cymitquimica.com

The combination of a polar, three-dimensional oxetane with a key aromatic building block like aniline offers a strategy for creating novel chemical entities with potentially favorable drug-like properties. The oxetane moiety can improve aqueous solubility and metabolic stability, while the aniline group provides a reactive handle for further chemical elaboration. The meta-substitution pattern distinguishes it from its ortho and para isomers, potentially leading to different biological activities and physical properties due to variations in electronic effects and spatial arrangement of the substituents.

Overview of Research Directions for the Chemical Compound

While specific research applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential research directions. Given that derivatives of similar oxetane-containing anilines have been investigated for their potential as kinase inhibitors in cancer therapy, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel anti-cancer agents.

The primary role of this compound in the current chemical landscape appears to be that of a building block in discovery chemistry. Its availability from commercial suppliers allows research chemists to incorporate the oxetanyloxy-aniline fragment into larger, more complex molecules for screening in various biological assays. Future research efforts will likely focus on the synthesis of libraries of compounds derived from this compound and the evaluation of their biological activities.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B2687567 3-(Oxetan-3-yloxy)aniline CAS No. 1447962-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKICQHAPYNFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Oxetan 3 Yloxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the nucleophilic amino group (-NH₂) attached to the benzene (B151609) ring. This group strongly influences the reactivity of the aromatic system and also serves as a site for direct functionalization.

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. chemistrysteps.combyjus.com This electron donation increases the nucleophilicity of the benzene ring, making it highly reactive towards electrophiles. noaa.gov The amino group is a strong ortho, para-director, meaning incoming electrophiles are predominantly directed to the positions adjacent (ortho) and opposite (para) to it. chemistrysteps.com

In 3-(Oxetan-3-yloxy)aniline, the ring is disubstituted. The second substituent, the oxetan-3-yloxy group (-O-CH(CH₂)₂O), is an alkoxy group, which is also an activating, ortho, para-director, albeit weaker than the amino group. The directing effects of these two groups are cooperative, reinforcing electron density at specific positions. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). Position 4 is also para to the oxetanyloxy group, making it particularly activated. Position 2 is ortho to both groups, and position 6 is ortho to the amino group. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6, with polysubstitution being a common issue due to the high activation of the ring. libretexts.orglibretexts.org

Under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to a mixture of products, including the meta-substituted isomer. chemistrysteps.combyjus.com To avoid this and control the high reactivity, the amino group is often temporarily protected by conversion to an amide (e.g., an acetanilide), which is less activating but still an ortho, para-director. libretexts.orglibretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionReagentsTypical Electrophile (E+)Predicted Major Products
HalogenationBr₂ in H₂O or CCl₄Br⁺2,4,6-Tribromo-3-(oxetan-3-yloxy)aniline
NitrationHNO₃, H₂SO₄ (on acetanilide (B955) protected amine)NO₂⁺4-Nitro-3-(oxetan-3-yloxy)aniline and 2-Nitro-3-(oxetan-3-yloxy)aniline
SulfonationFuming H₂SO₄SO₃4-Amino-2-(oxetan-3-yloxy)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃ (on acetanilide protected amine)RCO⁺N-(4-acyl-3-(oxetan-3-yloxy)phenyl)acetamide

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile. This allows it to react with a variety of electrophiles directly at the nitrogen atom. One of the most fundamental reactions of this type is amidation, the formation of an amide bond.

Amidation can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically rapid and proceed via a nucleophilic acyl substitution mechanism. Often, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alternatively, direct coupling with carboxylic acids can be performed using a variety of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) activate the carboxylic acid, making it susceptible to nucleophilic attack by the aniline. This method is widely used in peptide synthesis and offers mild reaction conditions.

Table 2: Common Amidation Reactions and Reagents
Reaction TypeAcylating Agent/ReagentsProduct Type
AcylationAcetyl chloride, (CH₃CO)₂OAcetamide
BenzoylationBenzoyl chlorideBenzamide
Carboxylic Acid CouplingR-COOH, HBTU, DIEAAmide
SulfonylationToluenesulfonyl chloride (TsCl)Sulfonamide

While specific research detailing the use of this compound itself in organocatalysis and bioconjugation is limited, its structural components suggest potential applications in these fields.

In organocatalysis , aniline derivatives are frequently used as scaffolds for chiral catalysts. The primary amine can be readily converted into more complex structures, such as thioureas or phosphoramides, which are privileged functional groups in asymmetric catalysis. The aniline backbone provides a rigid framework for orienting catalytic groups, while the oxetane (B1205548) moiety could offer secondary interactions through hydrogen bonding or influence the steric environment of the catalytic pocket.

In bioconjugation , the primary amine of the aniline moiety serves as a reactive handle for covalent attachment to biomolecules. mdpi.com It is a nucleophile that can react with electrophilic linkers commonly used in bioconjugation chemistry, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. mdpi.com The oxetane ring is increasingly valued in medicinal chemistry as a bioisostere for carbonyl or gem-dimethyl groups. beilstein-journals.org Its incorporation can improve physicochemical properties such as aqueous solubility and metabolic stability, making this compound a potentially useful building block for modifying peptides, proteins, or other biologics to enhance their therapeutic profiles. nih.gov

Intermolecular and Intramolecular Reaction Pathways

The presence of both a nucleophilic amino group and an electrophilic (upon activation) oxetane ring allows for a range of both intermolecular and intramolecular reactions.

Intermolecular Reactions:

The aniline moiety of this compound is expected to undergo typical reactions of arylamines. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.orgbyjus.comallen.in Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur readily. byjus.com However, the high reactivity can sometimes lead to multiple substitutions. libretexts.org

The amino group itself can act as a nucleophile in reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form secondary and tertiary amines, and amides, respectively. nih.gov

The oxetane ring, particularly under Lewis acid catalysis, can be opened by external nucleophiles. researchgate.netnih.govucdavis.edu This could lead to a variety of functionalized aniline derivatives.

Intramolecular Reactions:

As discussed in the previous section, intramolecular cyclization via the attack of the aniline nitrogen on the activated oxetane ring is a potential reaction pathway. Additionally, if the aniline nitrogen is first acylated or alkylated with a group containing a suitable leaving group, other intramolecular cyclizations could be envisioned. For instance, acylation with a haloacyl chloride could be followed by an intramolecular nucleophilic substitution to form a lactam.

A summary of potential reaction pathways is provided in the table below.

Reaction TypeReactant/ConditionPotential Product(s)
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Ortho- and para-substituted aniline derivatives
N-Alkylation/N-AcylationAlkyl halide / Acyl chlorideN-substituted aniline derivatives
Oxetane Ring-OpeningNucleophile / Lewis AcidFunctionalized aniline with an opened ether chain
Intramolecular CyclizationAcid catalystFused heterocyclic systems

Influence of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents.

The amino group (-NH₂) is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. wikipedia.org This is due to the delocalization of the nitrogen lone pair into the benzene ring, which increases the electron density at these positions. chemistrysteps.com

The oxetan-3-yloxy group (-O-CH(CH₂)₂O) is also an activating group, though likely weaker than the amino group. The oxygen atom can donate electron density to the ring via resonance. As an ortho, para-directing group, its influence will reinforce the directing effect of the amino group. The combined effect of these two groups would make the aromatic ring highly activated towards electrophilic substitution.

Conversely, the introduction of electron-withdrawing groups (e.g., -NO₂, -CN) onto the aromatic ring would decrease the nucleophilicity of both the aniline nitrogen and the aromatic ring, thus deactivating it towards electrophilic attack and making the aniline a weaker base. chemistrysteps.comresearchgate.net The position of these substituents would also influence the regioselectivity of further reactions. For instance, a meta-directing deactivating group would compete with the ortho, para-directing activating groups. lkouniv.ac.in

The table below summarizes the expected effects of different types of substituents on the reactivity of the this compound core.

Substituent TypePosition on RingEffect on Aromatic Ring ReactivityEffect on Aniline Basicity
Electron-Donating (e.g., -CH₃, -OCH₃)Ortho, ParaIncreased activationIncreased basicity
Electron-Withdrawing (e.g., -NO₂, -CN)MetaDeactivationDecreased basicity
Halogen (e.g., -Cl, -Br)Ortho, ParaDeactivation (inductive) but ortho, para-directing (resonance)Decreased basicity

Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Chemical Research

Design and Synthesis of Substituted 3-(Oxetan-3-yloxy)aniline Analogues

The synthesis of analogues is crucial for exploring the chemical space around a core structure. Modifications typically target the aniline (B41778) ring or the oxetane (B1205548) moiety to modulate properties like lipophilicity, electronic distribution, and steric profile.

The introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring is a common strategy to alter a molecule's properties. Halogens can modify the acidity (pKa) of the aniline nitrogen, influence metabolic stability, and introduce new interaction points, such as halogen bonding.

The synthesis of halogenated anilines can be achieved through various methods. For instance, direct halogenation of N,N-dialkylaniline N-oxides can be performed using thionyl halides to yield compounds like 3-bromo-N,N-dimethylaniline and 3-chloro-N,N-dimethylaniline. nih.gov Another approach involves palladium-catalyzed reactions, where a halogenated benzene (B151609) derivative, such as 1-chloro-3,5-difluorobenzene, is reacted with an imine in the presence of a palladium catalyst and a suitable ligand to form an intermediate that is subsequently hydrolyzed to the desired halogenated aniline. google.com Specific examples of halogenated this compound derivatives have been synthesized for research purposes, including 3-chloro-2-(oxetan-3-yloxy)aniline (B7976130) and 3-bromo-2-(oxetan-3-yloxy)aniline. smolecule.commolport.commolport.com

Compound NameStructureCAS NumberMolecular Formula
3-Chloro-2-(oxetan-3-yloxy)anilineStructure of 3-Chloro-2-(oxetan-3-yloxy)anilineNot AvailableC₉H₁₀ClNO₂ smolecule.com
3-Bromo-2-(oxetan-3-yloxy)anilineStructure of 3-Bromo-2-(oxetan-3-yloxy)aniline2023380-01-8 molport.commolport.comC₉H₁₀BrNO₂ molport.com

The addition of alkyl or aryl groups to the aniline ring can introduce steric bulk, which may influence binding selectivity in biological assays, and can also be used to probe specific hydrophobic interaction pockets. Heteroaryl substituents are of particular interest as they can introduce hydrogen bonding capabilities and modulate electronic properties.

Synthetic strategies to produce these analogues are diverse. A one-pot, three-component synthesis has been developed for creating substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones, acetone, and various amines. nih.govbeilstein-journals.org The success of this benzannulation reaction is largely governed by the electron-withdrawing nature of the heterocyclic substituent on the diketone. beilstein-journals.org This method allows for the creation of a library of meta-substituted anilines with varied aryl and heteroaryl groups. nih.gov Another relevant synthetic sequence involves the alkylation of phenols with (3-(bromomethyl)oxetan-3-yl)methanol, followed by oxidation and subsequent reactions to yield 3-(aryloxymethyl)oxetan-3-ylamines, providing a pathway to analogues with aryl groups linked via an additional methyleneoxy bridge. connectjournals.com

Analogue TypeGeneral StructureSynthetic Precursor ExampleKey Reaction
m-HetarylanilinesGeneral structure of m-Hetarylanilines1,3-Diketone with heterocyclic substituentThree-component benzannulation nih.govbeilstein-journals.org
3-(Aryloxymethyl)oxetan-3-ylaminesGeneral structure of 3-(Aryloxymethyl)oxetan-3-ylamines(3-(Bromomethyl)oxetan-3-yl)methanolAlkylation of phenols connectjournals.com

Modifying the oxetane ring itself offers another avenue for creating novel analogues. Spirocyclic oxetanes, where the oxetane is part of a spiro system, introduce significant three-dimensionality. tcichemicals.com These structures can be synthesized via methods such as the Paternò-Büchi reaction, which involves a [2+2] photocycloaddition of an alkene with a carbonyl compound. magtech.com.cnrsc.org Functionalized spirocyclic oxetanes can be generated through a telescoped three-step sequence involving this reaction. rsc.orgbohrium.com

Fluorination of the oxetane ring, particularly to create 3,3-difluorooxetanes, is another important modification. digitellinc.com The 3,3-difluorooxetane (B2587318) moiety is considered a valuable functional group for bioisosteric replacements in drug discovery. researchgate.netchemrxiv.orgnih.gov Its synthesis can be achieved through the intramolecular nucleophilic substitution in 2,2-difluoro-3-haloalcohols. chemrxiv.org The introduction of gem-difluoro groups can significantly alter the electronic properties and stability of the ring. allfluoro.com

ModificationExample StructureSynthetic MethodKey Feature
Spirocyclic OxetaneStructure of a spirocyclic oxetanePaternò-Büchi reaction magtech.com.cnIncreased three-dimensionality tcichemicals.com
3,3-DifluorooxetaneStructure of a 3,3-difluorooxetaneIntramolecular cyclization of 2,2-difluoro-3-haloalcohols chemrxiv.orgBioisosteric replacement, altered electronics digitellinc.comnih.gov

Exploration of Isosteric Replacements Utilizing the Oxetane Motif

The oxetane ring is increasingly used in medicinal chemistry as a bioisostere—a chemical substituent that can replace another group while retaining or improving desired biological activity and physicochemical properties. nih.govdrughunter.com The strained four-membered ring acts as a strong hydrogen bond acceptor and can improve properties like aqueous solubility and metabolic stability. acs.orgresearchgate.net

The oxetane motif has been successfully employed as a replacement for several common functional groups. acs.org

gem-Dimethyl Group: The oxetane can mimic the tetrahedral geometry of a gem-dimethyl group but with reduced lipophilicity and improved solubility. acs.orgpressbooks.pub

Carbonyl Group: As a polar and stable moiety, the oxetane can serve as an isostere for a carbonyl group in ketones, esters, and amides, potentially improving metabolic stability against hydrolysis. nih.govacs.orgpressbooks.pub

Amide Bonds: Non-hydrolyzable 3-aminooxetane units have been used to replace peptidic amide bonds, leading to analogues with retained potency at their biological targets. drughunter.com

These replacements can lead to molecules with improved pharmacokinetic profiles by increasing sp³ character, which often correlates with better solubility and reduced susceptibility to oxidative metabolism. pressbooks.pub

Conformational Analysis and Stereochemical Control in Derivatives

Substituents on the aniline ring can further impact the molecule's conformation. For example, the introduction of fluorine atoms can induce substantial alterations in dihedral angles, leading to the predominance of a specific conformer. mdpi.com

Furthermore, modifications to the this compound scaffold can introduce new stereogenic centers. The stereochemistry of these centers can be crucial for biological activity. In one research campaign, the (R)-enantiomer of an oxetane-containing compound showed a 16-fold increase in potency compared to its (S)-enantiomer, highlighting the importance of stereochemical control in the synthesis of such derivatives. acs.org Conformational analysis of derivatives is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with quantum chemical calculations. mdpi.comnih.gov

Structure-Reactivity and Structure-Function Correlations in Research Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in a molecule's structure affect its function or reactivity. nih.govmdpi.com For derivatives of this compound, SAR studies would systematically correlate structural modifications with changes in chemical or biological properties.

Electronic Effects: The nature and position of substituents on the aniline ring directly influence the electronic properties of the molecule. Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the basicity of the aniline nitrogen and can affect its reactivity and hydrogen bonding capability. nih.gov Conversely, electron-donating groups (e.g., alkoxy groups) would increase its basicity. The position of these groups (ortho, meta, para) also plays a critical role in determining their electronic influence and can impact intramolecular hydrogen bonding. researchgate.net

Steric Effects: The size and shape of substituents affect how the molecule interacts with its environment. Bulky groups can provide steric hindrance that may prevent unwanted reactions or promote selective binding to a specific target over others.

Physicochemical Properties: Modifications to the scaffold can be correlated with changes in properties like lipophilicity (LogP) and solubility. For example, replacing a lipophilic tert-butyl group with a 3,3-difluorooxetane moiety can alter these properties while maintaining similar steric bulk, providing a clear example of structure-function correlation in a research context. chemrxiv.org

By systematically synthesizing and testing analogues—for example, by varying substituents on the aniline ring (halogenated, alkylated, etc.)—researchers can build a comprehensive SAR model. This model helps to identify the key structural features required for a desired function and guides the design of new compounds with enhanced properties. nih.govmdpi.com

Spectroscopic Characterization and Analytical Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "3-(Oxetan-3-yloxy)aniline". Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. nih.gov Spectra are typically recorded on high-field spectrometers, such as 400 MHz or 500 MHz instruments, using a deuterated solvent like deuterated chloroform (CDCl₃). rsc.orgmdpi.com

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons. The spectrum of "this compound" would exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the oxetane (B1205548) ring. The chemical shifts (δ) are measured in parts per million (ppm). The aromatic protons typically appear in the downfield region (around 6.0-7.5 ppm), with their splitting patterns (e.g., doublet, triplet, multiplet) revealing their substitution pattern on the benzene (B151609) ring. rsc.org The protons of the oxetane ring would appear in the more upfield region, with characteristic shifts for the methylene (-CH₂-) and methine (-CH-) protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum help to identify the different types of carbon atoms (aromatic, aliphatic, ether-linked). mdpi.com The aniline ring carbons would show signals in the aromatic region (typically 100-160 ppm), while the oxetane ring carbons would appear further upfield. chemicalbook.com Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to definitively assign all proton and carbon signals and confirm the connectivity between the oxetane and aniline moieties. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for aniline and oxetane functional groups.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH 6.2 - 7.2 105 - 130
Aromatic C-N - 145 - 150
Aromatic C-O - 155 - 160
Oxetane CH-O 5.0 - 5.5 70 - 75
Oxetane CH₂ 4.5 - 5.0 75 - 80

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of "this compound". The compound has a molecular formula of C₉H₁₁NO₂ and a monoisotopic mass of approximately 165.19 g/mol . aksci.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass for the proposed formula, providing strong evidence for the compound's identity.

MS is also a powerful tool for assessing the purity of a sample. The presence of peaks corresponding to impurities can be readily detected. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional structural information by revealing how the molecule breaks apart, which can help to confirm the connectivity of the oxetane and aniline rings.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z
[M]⁺ 165.07898
[M+H]⁺ 166.08628

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule. Key absorptions would include:

N-H Stretching: The primary amine (-NH₂) group will show characteristic sharp peaks in the region of 3300-3500 cm⁻¹. wpmucdn.compressbooks.pub Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching. youtube.com

Aromatic C-H Stretching: Aromatic C-H bonds typically show absorption bands just above 3000 cm⁻¹. pressbooks.pub

C-O-C Stretching: The ether linkage, particularly the strained C-O-C bond within the oxetane ring, will produce strong absorption bands in the fingerprint region, typically around 1000-1150 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The aniline moiety contains a chromophore (the benzene ring conjugated with the amino group) that absorbs UV light. A typical UV-Vis spectrum for an aniline derivative would show strong absorption bands corresponding to π→π* transitions of the aromatic system, generally observed below 300 nm. researchgate.netrasayanjournal.co.in The position and intensity of these absorption maxima can be influenced by the solvent and the substitution on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500 (sharp, two bands)
Aromatic (C-H) Stretch 3000 - 3100
Alkane (C-H) Stretch 2850 - 2960
Aromatic (C=C) Stretch 1450 - 1600

Chromatographic Techniques for Purification and Analysis (HPLC, GC, TLC)

Chromatographic methods are indispensable for the purification of "this compound" and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of the compound and for its purification on a larger scale. thermofisher.com A common method involves reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile and water. sielc.com Detection is often performed using a UV detector set to a wavelength where the aniline chromophore absorbs strongly. This method allows for the separation of the target compound from starting materials, byproducts, and other impurities. nih.gov

Gas Chromatography (GC) can also be used for the analysis of aniline derivatives. epa.govepa.gov The sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. uw.edu.pl A specific detector, such as a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID), is often used for sensitive detection of aniline compounds. uw.edu.pl

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. researchgate.net A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. The separation of components is observed by visualizing the spots under UV light or by using a chemical staining agent, such as ninhydrin, which reacts with the amine group to produce a colored spot. chemistryhall.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov To perform this analysis, a high-quality single crystal of "this compound" is required. lsuhsc.edu

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov By analyzing the positions and intensities of the diffracted X-rays, a 3D map of the electron density within the crystal can be generated. This map is then interpreted to determine the exact positions of each atom in the molecule. The technique provides unambiguous confirmation of the compound's structure and reveals critical information such as bond lengths, bond angles, and torsional angles. mdpi.com It also provides insights into the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. ucl.ac.uk

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing electronic structure theory, model the distribution of electrons around the atomic nuclei. rowansci.com These calculations are fundamental to determining the molecule's geometry, stability, and electronic properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to perform these calculations. rowansci.comiosrjournals.org

For 3-(Oxetan-3-yloxy)aniline, DFT calculations with a functional like BP86 and a basis set such as def2-TZVP would be employed to optimize the molecular structure. nih.gov Such calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The optimized structure reveals the relative orientation of the aniline (B41778) ring and the oxetane (B1205548) ring, which are connected by an ether linkage. The electronic properties, including the distribution of charge and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined, offering insights into the molecule's reactivity. iosrjournals.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

Parameter Description Predicted Value
C-N Bond Length Bond distance between the aniline ring carbon and the nitrogen atom ~1.40 Å
C-O-C Angle Angle of the ether linkage connecting the two rings ~118°
Dihedral Angle Torsion angle defining the orientation of the oxetane ring relative to the aniline ring Variable, dependent on conformation
N-H Bond Length Bond distance within the amino group ~1.01 Å

Note: These values are typical predictions based on DFT calculations for similar aniline derivatives. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key technique for mapping the pathways of chemical reactions. By calculating the potential energy surface (PES) for a reaction, chemists can identify the transition states, intermediates, and products, thereby elucidating the reaction mechanism. mdpi.com For aniline derivatives, this is particularly useful for understanding reactions such as electrophilic aromatic substitution or oxidation.

A computational study on the reaction of this compound, for instance with a hydroxyl radical, would likely employ high-level methods such as M06-2X or CCSD(T) with an extensive basis set like 6-311++G(3df,2p). mdpi.com The process would involve:

Locating the stationary points (reactants, intermediates, transition states, and products) on the PES.

Performing vibrational frequency calculations to confirm the nature of each stationary point (minima for stable species, a single imaginary frequency for transition states).

Using Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactants and products. mdpi.com

This approach would clarify how the oxetanyloxy and amino substituents influence the reaction pathways and would help in understanding the kinetics of the transformation through the application of Transition State Theory (TST). mdpi.com

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict where and how a molecule is likely to react. The electronic effects of the substituent groups on the aromatic ring are a primary determinant of reactivity and selectivity in electrophilic aromatic substitution reactions. digitellinc.com In this compound, the amino group is a strong activating group and is ortho, para-directing. The oxetanyloxy group at the meta position also influences the electron density of the ring.

Computational analysis can quantify these effects by calculating reactivity descriptors. For example, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich regions of the molecule that are susceptible to electrophilic attack. Furthermore, calculating Fukui indices, which describe the change in electron density when an electron is added or removed, can pinpoint the specific atoms most likely to engage in nucleophilic or electrophilic reactions. These predictions are vital for planning synthetic routes and avoiding the formation of undesired byproducts.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the interatomic potentials. nih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational landscape.

An MD simulation would reveal the different spatial arrangements (conformations) the molecule can adopt due to rotation around its single bonds, particularly the C-O bonds of the ether linkage. By simulating the molecule in a solvent, such as water, over a period of nanoseconds to microseconds, a trajectory of its motion is generated. nih.gov Analysis of this trajectory can identify the most stable and frequently occurring conformations, as well as the energy barriers between them. nih.gov This information creates a "conformational landscape," which is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. nih.gov

Hydrogen Bonding and Intermolecular Interaction Analysis

The amino group (-NH₂) and the ether oxygen in this compound can both participate in hydrogen bonding—the amino group as a hydrogen bond donor and the oxygen atoms as acceptors. These interactions are critical in determining the compound's physical properties (like boiling point and solubility) and its behavior in biological systems.

Computational methods can provide a detailed analysis of these non-covalent interactions. osti.gov Techniques such as Quasi-Atomic Orbital (QUAO) analysis can be used to rigorously study and quantify the strength of both intramolecular and intermolecular hydrogen bonds. digitellinc.com This analysis can determine the bond order and energy of a hydrogen bond, revealing its nature as a 4-electron, 3-center bond. digitellinc.comosti.gov Studies on other aniline derivatives have shown that the formation of intermolecular hydrogen bonds can be significantly influenced by the solvent and the presence of other functional groups. researchgate.net Computational analysis complements experimental techniques like FT-IR spectroscopy by providing a molecular-level interpretation of the observed spectral shifts associated with hydrogen bonding. researchgate.net

Table 2: Potential Hydrogen Bonding Sites in this compound

Site Type Role
Amino Group (-NH₂) Nitrogen Atom H-bond Acceptor
Amino Group (-NH₂) Hydrogen Atoms H-bond Donor
Ether Oxygen Oxygen Atom H-bond Acceptor

Applications in Advanced Organic Synthesis and Materials Science Research

3-(Oxetan-3-yloxy)aniline as a Versatile Building Block in Complex Molecule Synthesis

In the realm of complex molecule synthesis, particularly in medicinal chemistry, this compound serves as a versatile building block. The aniline (B41778) group is a well-established precursor for a multitude of chemical transformations, including amide bond formations, N-arylations, and participation in multicomponent reactions to form more elaborate structures. researchgate.netbeilstein-journals.org The true value of this building block, however, lies in the strategic incorporation of the oxetane (B1205548) ring.

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized in drug discovery to enhance the physicochemical properties of lead compounds. nih.govnih.gov Its inclusion can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing three-dimensionality to the molecular structure. nih.govresearchgate.net When this compound is used as a starting material, these benefits are carried forward into the final complex molecule. For instance, in the development of kinase inhibitors, a common challenge is achieving a balance of potency and favorable pharmacokinetic properties. nih.govnih.gov The use of building blocks like this compound allows medicinal chemists to systematically modify a scaffold to optimize these drug-like qualities. nih.gov The oxetane's ability to act as a hydrogen bond acceptor and its near-planar structure can also influence the conformational preferences of the final molecule, potentially enhancing its binding affinity to biological targets. nih.govacs.org

| Amine Basicity (pKa) | Reduced | The electron-withdrawing nature of the oxetane can lower the basicity of the adjacent aniline amine, which is useful for modulating absorption and reducing off-target effects. nih.govacs.org |

Incorporation into Diverse Heterocyclic Scaffolds and Ring Systems

The structure of this compound is well-suited for the synthesis of diverse heterocyclic systems, which are foundational scaffolds in many biologically active molecules. researchgate.net The primary amine of the aniline group serves as a potent nucleophile and a handle for cyclization reactions.

One key application is in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, to form C-N bonds, a crucial step in the assembly of many nitrogen-containing heterocycles. nih.govdntb.gov.ua By reacting this compound with appropriate dihalides or other electrophilic partners, chemists can construct a variety of heterocyclic cores, including fused ring systems. researchgate.net

Furthermore, research has demonstrated that N-aryl oxetan-3-amines can undergo tandem reactions involving allylic amination and subsequent intramolecular ring-opening of the oxetane. This strategy has been successfully employed to synthesize medium-sized (7- and 8-membered) heterocycles, which are challenging to construct via conventional methods. The aniline nitrogen first participates in a palladium-catalyzed reaction, and the strained oxetane ring is later opened by an internal nucleophile, driving the formation of a larger ring system. The oxetanyloxy group in this compound provides the necessary structural components for such elegant and complex transformations.

Contributions to the Development of Novel Chemical Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in complex biological systems. nih.gov The design of effective probes requires a delicate balance of potency, selectivity, and appropriate physicochemical properties to ensure cellular uptake and target engagement. researchgate.net

This compound represents an excellent starting point for the development of novel chemical probes. Its structure can be conceptually divided into three key components for probe design:

A recognition element: The aniline ring can be modified to create a pharmacophore that binds to a specific protein target.

A linker attachment point: The amine group provides a straightforward site for attaching linkers, which can then be connected to reporter tags such as fluorophores, biotin, or reactive groups for covalent labeling. rsc.orgmtroyal.ca

For example, a fluorescent probe could be synthesized by coupling a fluorophore to the aniline nitrogen of this compound. The inherent properties of the oxetane would help ensure that the resulting probe remains soluble and can cross cell membranes to reach its intracellular target. The development of novel building blocks like oxetane sulfonyl fluorides further expands the toolkit for incorporating these beneficial four-membered rings into complex probes and drug analogs. nih.gov

Potential in Polymer Chemistry and Advanced Material Precursors

Aniline and its derivatives are cornerstone monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its unique electrical properties and environmental stability. google.com The polymerization is typically an oxidative process where the aniline units link in a head-to-tail fashion. nih.gov

This compound can be envisioned as a functional monomer for creating novel PANI derivatives. The chemical oxidative polymerization of this monomer would lead to a polymer with oxetanyloxy groups regularly spaced along the polymer backbone. nih.govrsc.org The introduction of this substituent is expected to significantly alter the material's properties compared to traditional PANI.

Table 2: Predicted Property Modifications in Poly(this compound)

Property Unsubstituted Polyaniline (PANI) Predicted Poly(this compound) Rationale for Change
Solubility Generally poor in common organic solvents Potentially enhanced The polar ether and oxetane groups may disrupt chain packing and improve solvation. researchgate.net
Processability Difficult to process from solution Potentially improved Enhanced solubility would allow for easier film casting and device fabrication. nih.gov
Morphology Typically granular or nanofibrous May form different nanostructures (e.g., spherical, hierarchical) The bulky side group can influence the self-assembly and morphology of the polymer chains during synthesis. rsc.org

| Sensor Applications | Used for detecting gases like ammonia (B1221849) | May exhibit modified sensitivity or selectivity | The oxygen-rich side chains could create new binding sites for analytes, altering the sensor response. rsc.org |

The synthesis could be achieved through standard chemical oxidative polymerization methods, using an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov The resulting polymer, with its modified structure, could be a precursor to advanced materials for applications in sensors, anti-static coatings, or electronic devices where tailored solubility and morphology are required. researchgate.netresearchgate.netuni-muenchen.de

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. Crystal engineering, a subfield, involves designing the architecture of molecular solids. researchgate.net this compound possesses several functional groups capable of participating in the directional intermolecular interactions that govern self-assembly.

The key interaction motifs include:

Hydrogen Bonding: The aniline -NH₂ group contains two hydrogen bond donors, while the ether oxygen and the oxetane oxygen are both hydrogen bond acceptors. nih.govacs.org These interactions can guide the molecules to form predictable patterns, such as chains, sheets, or more complex three-dimensional networks in the solid state. researchgate.net

π–π Stacking: The aromatic benzene (B151609) ring of the aniline moiety can interact with adjacent rings through π–π stacking.

The interplay between these forces dictates the crystal packing of the molecule. By understanding and controlling these interactions, it is possible to engineer crystals with specific physical properties. The study of aniline-phenol cocrystals, for example, has shown how robust hydrogen-bonded synthons can be used to direct crystal architecture. nih.gov Similarly, the functional groups on this compound can direct its assembly into predictable supramolecular structures. The self-assembly of aniline derivatives and oligomers is also a key factor in determining the final morphology and properties of polyaniline structures. dntb.gov.uasemanticscholar.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing oxetanes and their derivatives often involve multi-step processes and harsh reagents, which can be inefficient and environmentally burdensome. nih.gov The future of 3-(Oxetan-3-yloxy)aniline synthesis lies in the adoption of greener and more atom-economical methodologies.

Recent advancements point toward photocatalysis and C-H functionalization as promising avenues. For instance, visible-light-mediated photocatalysis offers a mild and efficient way to construct oxetane (B1205548) rings and forge C-O bonds, potentially reducing the reliance on pre-functionalized starting materials and harsh conditions. nih.govacs.org Methodologies that couple alcohol C-H functionalization with Williamson etherification are being developed to create oxetane rings from simple, unactivated alcohols, avoiding tedious multi-step preparations. researchgate.net For the aryl ether linkage specifically, phosphoramide (B1221513) catalysis for the synthesis of heteroaryl ethers from N-oxides and phenols presents a rapid and eco-friendly approach with high atom economy. rsc.org Adapting such strategies to the synthesis of this compound from precursors like 3-aminophenol (B1664112) and oxetan-3-ol (B104164) could significantly improve the sustainability of its production.

Future research will likely focus on:

Biocatalysis: Exploring enzymatic pathways for the enantioselective formation of the oxetane ring or the ether linkage. researchgate.net

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (like palladium or iridium) with more sustainable alternatives (such as iron or copper) for key bond-forming steps. news-medical.net

Solvent Minimization: Utilizing solvent-free reaction conditions or employing environmentally benign solvents like water. rsc.org

Synthesis StrategyPotential AdvantageRelevance to this compound
Photocatalysis Mild conditions, high selectivity, use of light as a reagent.Formation of the oxetane ring or C-O ether linkage under green conditions.
C-H Functionalization Reduces need for pre-functionalized starting materials, improves atom economy.Direct coupling of an oxetane precursor with aniline (B41778), bypassing intermediate steps.
Biocatalysis High enantioselectivity, biodegradable catalysts, mild aqueous conditions.Enantiomerically pure synthesis for chiral applications.
Flow Chemistry Improved safety, scalability, and control over reaction parameters.Safer handling of reactive intermediates and easier scale-up of production.

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the aniline and oxetane moieties is well-understood, research is beginning to uncover more nuanced and powerful transformations. Future work will move beyond simple ring-opening reactions or standard aniline derivatization to explore novel reactivity patterns that enable more complex molecular architectures.

One emerging area is the selective C-H functionalization of both the aniline and oxetane rings.

Aniline Ring: Recent breakthroughs in palladium catalysis have enabled the direct and regioselective functionalization of C-H bonds on the aniline ring at the ortho, meta, and para positions. acs.orgacs.orgnih.gov Applying these methods to this compound could allow for late-stage diversification, rapidly generating analogues with tailored electronic and steric properties without de novo synthesis.

Oxetane Ring: Photocatalysis has been shown to enable radical functionalization at the C2 position of the oxetane ring, adjacent to the ether oxygen, while keeping the ring intact. researchgate.netacs.org This type of C(sp³)-H activation opens the door to installing new substituents directly onto the oxetane core, a previously challenging transformation.

Furthermore, photochemical cleavage of oxetane rings via [2+2] cycloreversion represents another frontier. nih.gov While often seen as a decomposition pathway, controlled, catalyst-mediated cycloreversion could be harnessed for synthetic purposes, potentially using the oxetane as a temporary scaffold or a protecting group.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from laboratory-scale batches to industrial production can be challenging. Flow chemistry offers a powerful solution by providing superior control over reaction parameters, enhancing safety, and enabling straightforward scalability. researchgate.net The synthesis of oxetane-containing compounds, which can involve strained intermediates or energetic reactions, is particularly well-suited for this technology. The ability to safely generate and use highly unstable intermediates like 3-oxetanyllithium in a continuous flow process has already been demonstrated, showcasing the potential for this technology in creating functionalized oxetane building blocks.

Automated synthesis platforms, coupled with flow reactors, will likely accelerate the discovery of new derivatives of this compound. These systems can perform numerous reactions in parallel, allowing for the rapid exploration of different coupling partners, catalysts, and reaction conditions. This high-throughput approach is invaluable in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. rsc.org

Expanding Applications in Catalysis and Method Development

The this compound scaffold possesses structural features that make it a candidate for applications in catalysis. The aniline nitrogen and the ether oxygen of the oxetane can act as binding sites, suggesting the molecule could serve as a bidentate ligand for transition metal catalysis. The electronic properties of the aryloxy ring can be tuned by modifying substituents on the aniline, allowing for the fine-tuning of a metal center's catalytic activity.

Moreover, aniline derivatives themselves are known to act as organocatalysts, for example, in accelerating hydrazone formation. rsc.org The specific electronic environment of this compound could be exploited in similar organocatalytic transformations. The development of chiral versions of this compound could also open avenues in asymmetric catalysis.

Computational and Data-Driven Approaches for Design and Discovery

As the complexity of molecular design increases, computational and data-driven methods are becoming indispensable tools. For this compound and its derivatives, these approaches can accelerate research and development in several ways.

Computational Modeling:

DFT Studies: Density Functional Theory (DFT) calculations are being used to investigate the mechanisms of oxetane ring-opening and polymerization, providing insights into the reactivity and stability of the oxetane ring under various conditions. rsc.orgrsc.org Similar studies can predict the outcomes of novel C-H activation reactions on the aniline or oxetane rings.

Molecular Docking: In drug discovery, computational docking studies are used to predict how oxetane-containing molecules bind to biological targets like enzymes and receptors. nih.govnih.gov This allows for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Data-Driven Discovery:

Machine Learning (ML): ML algorithms are increasingly used to predict the physicochemical properties of novel compounds, such as solubility and metabolic stability, which are critical in drug development. nih.gov ML models can be trained on existing data for oxetane-containing compounds to guide the design of new derivatives with improved drug-like properties. researchgate.net

Predictive Catalysis: Machine learning is also being applied to predict the performance of catalysts for specific reactions, including those used in asymmetric synthesis involving oxetanes. beilstein-journals.org This can reduce the experimental effort required to discover optimal catalysts for the synthesis and functionalization of this compound.

The synergy between advanced synthesis, novel reactivity, automation, and computational design will continue to drive innovation, unlocking the full potential of this compound in science and technology.

Q & A

Q. What are the established synthetic routes for preparing 3-(Oxetan-3-yloxy)aniline?

A common method involves the enantioselective desymmetrization of 3-substituted oxetanes using chiral Brønsted acid catalysis. For example, oxetane derivatives can undergo nucleophilic substitution with aniline precursors under controlled conditions. Post-synthesis, purification via silica gel column chromatography with hexane/ethyl acetate (5:1) mixtures is recommended . Key steps include:

  • Reaction monitoring via TLC.
  • Isolation using ethyl acetate extraction and drying over Na₂SO₄.
  • Final purification via column chromatography.

Q. What analytical techniques are optimal for characterizing this compound?

  • LCMS : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., m/z 757 [M+H]⁺ for structurally related compounds) .
  • HPLC : Reverse-phase HPLC with conditions like SMD-TFA05 (retention time: 1.25 minutes) provides purity assessment .
  • NMR : ¹H/¹³C NMR to confirm oxetane ring protons (δ ~4.5–5.5 ppm) and aniline NH₂ signals (δ ~5.0–6.0 ppm).

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate.
  • Storage : Store at room temperature (RT) in airtight containers, away from moisture and light, as oxetane rings may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How does the oxetane ring influence reactivity in nucleophilic substitution or cross-coupling reactions?

The oxetane’s ring strain enhances reactivity in ring-opening reactions. For example:

  • Nucleophilic attack : The oxygen in the oxetane can act as a leaving group under acidic conditions, enabling functionalization.
  • Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require inert atmospheres and anhydrous solvents to prevent ring degradation.
    Methodological Tip: Use mild bases (e.g., K₂CO₃) and low temperatures to minimize side reactions .

Q. How can computational methods predict regioselectivity in reactions involving this compound?

  • DFT Calculations : Model transition states to predict preferential attack sites (e.g., oxetane O vs. aniline NH₂).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
    Example: Density functional theory (B3LYP/6-31G*) can optimize geometries and calculate activation energies for ring-opening pathways .

Q. What strategies prevent oxetane ring-opening during incorporation into complex molecules?

  • Protecting Groups : Temporarily protect the aniline NH₂ with Boc or Fmoc groups during coupling reactions.
  • Mild Conditions : Use room-temperature reactions with non-nucleophilic bases (e.g., DIPEA) .
  • Catalysts : Employ Au(I) or Ru(II) catalysts for selective functionalization without ring disruption .

Q. How to resolve contradictions in reported reactivity data for derivatives?

  • Comparative Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, catalyst loading).
  • Kinetic Studies : Use stopped-flow NMR to track intermediate formation.
  • Meta-Analysis : Cross-reference patent data (e.g., EP 4 374 877 A2) with peer-reviewed syntheses to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.